molecular formula C9H10N2O2 B14797569 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14797569
M. Wt: 178.19 g/mol
InChI Key: FJEPPCFDSSORSC-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H10N2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyridine derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor reacts with carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids, ketones, or aldehydes.

    Reduction: Reduced derivatives such as primary or secondary amines, or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxamide
  • 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylate
  • 2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxaldehyde

Uniqueness

2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, a carboxylic acid group, and a pyridine ring with an amino substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13)

InChI Key

FJEPPCFDSSORSC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CN=C(C=C2)N

Origin of Product

United States

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